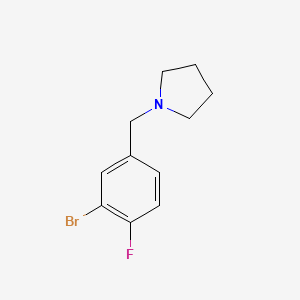

1-(3-Bromo-4-fluorobenzyl)pyrrolidine

Description

1-(3-Bromo-4-fluorobenzyl)pyrrolidine is a pyrrolidine derivative substituted with a 3-bromo-4-fluorobenzyl group. Pyrrolidine, a five-membered saturated heterocycle, is a common scaffold in medicinal chemistry due to its conformational rigidity and ability to enhance bioavailability.

Properties

IUPAC Name |

1-[(3-bromo-4-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN/c12-10-7-9(3-4-11(10)13)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQLFDLYCNPUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Bromo-4-fluorobenzyl)pyrrolidine is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological interactions, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12BrF

- Molecular Weight : Approximately 253.12 g/mol

- Structure : The compound consists of a pyrrolidine ring linked to a 3-bromo-4-fluorobenzyl group, which enhances its reactivity and biological interactions due to the presence of halogen substituents.

The halogen atoms (bromine and fluorine) in the structure are known to influence the compound's binding affinity to various biological targets, potentially modulating enzyme or receptor activities, which is critical for therapeutic applications.

Biological Activity

This compound has been studied for its neuropharmacological effects, suggesting it may have applications in treating neurological disorders. The following sections summarize key findings from recent studies.

Research indicates that the compound interacts with specific receptors or enzymes, leading to modulation of cellular pathways. The halogen substituents are believed to enhance binding affinities, which can lead to significant biological effects:

- Neuropharmacological Effects : Studies suggest potential applications in drug discovery for neurological conditions due to its ability to influence neurotransmitter systems.

- Enzyme Interaction : The compound may act as an inhibitor or modulator for various enzymes involved in metabolic pathways.

Case Studies and Research Findings

A review of literature reveals several important studies that highlight the biological activity of this compound:

- Neuropharmacological Studies : Initial assessments indicate that the compound may exhibit properties similar to known neuroactive agents, suggesting a role in modulating pathways associated with cognition and mood disorders.

- Binding Studies : Experiments have demonstrated that this compound shows significant binding affinity to certain receptors, which could be quantified through radiolabeled ligand binding assays.

- In Vitro Evaluations : In vitro studies have assessed the compound's effects on cell viability and proliferation in various cancer cell lines, indicating potential anticancer properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring + Br/F | Neuropharmacological effects; potential enzyme modulation |

| 1-(4-Fluorobenzyl)pyrrolidine | Pyrrolidine ring + F | Moderate neuroactivity; less potent than brominated analog |

| 1-(3-Chlorobenzyl)pyrrolidine | Pyrrolidine ring + Cl | Reduced binding affinity; lower biological activity |

Comparison with Similar Compounds

Functional Group Variations: Sulfonyl vs. Benzyl Linkers

1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine () :

This compound replaces the benzyl group with a sulfonyl linker. Sulfonyl groups are electron-withdrawing, which may enhance metabolic stability but reduce membrane permeability compared to benzyl groups. The 3-bromo-4-fluoro substitution pattern matches the target compound, suggesting similar electronic profiles but divergent physicochemical properties (e.g., solubility, logP) due to the sulfonyl group .- 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine (): Here, the fluoro substituent is replaced with methoxy. This compound’s sulfonyl linker further differentiates its reactivity and solubility compared to the benzyl-linked target compound .

Halogen Substitution Patterns

- 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid () :

This derivative features a difluorophenyl group and an additional carboxylic acid moiety. The difluoro substitution enhances lipophilicity and metabolic resistance compared to bromo-fluoro combinations. The carboxylic acid group introduces hydrogen-bonding capability, improving solubility and target engagement in polar environments (e.g., enzyme active sites). Such modifications highlight how halogen positioning and auxiliary functional groups dictate pharmacological profiles .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects : Bromo and fluoro substituents in the target compound create a electron-deficient aromatic ring, favoring interactions with nucleophilic regions in biological targets (e.g., cysteine residues in enzymes) .

- Synthetic Accessibility : The benzyl linker in the target compound may offer simpler synthetic routes compared to sulfonyl derivatives, which require sulfonation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.